molecular formula C15H12BrClFNO2 B4138223 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B4138223
M. Wt: 372.61 g/mol
InChI Key: KIGSZUPAGHSIPY-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is a complex organic compound characterized by its bromo, chloro, fluoro, methoxy, and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by halogenation and methoxylation reactions. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic aromatic substitution .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂).

  • Nucleophilic Aromatic Substitution: Using strong nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of di- or tri-halogenated derivatives.

  • Nucleophilic Aromatic Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its biological effects can lead to the development of new therapeutic agents.

Medicine: pharmaceuticals targeting specific diseases. Its structural complexity allows for the design of drugs with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals , dyes , and polymers . Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 5-Bromo-N-(4-fluorophenyl)-2-methoxy-3-methylbenzamide

  • N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

  • 5-bromo-N-(3-chloro-phenyl)-2-methoxy-3-methylbenzamide

Uniqueness: The presence of multiple halogen atoms (bromo and chloro) and the methoxy group on the benzamide core distinguishes this compound from its analogs. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO2/c1-8-5-9(16)6-11(14(8)21-2)15(20)19-10-3-4-13(18)12(17)7-10/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSZUPAGHSIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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